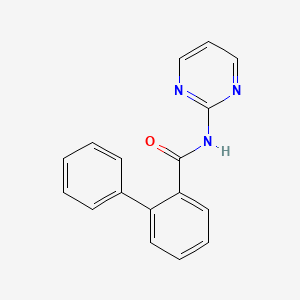
2-phenyl-N-pyrimidin-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-pyrimidin-2-ylbenzamide is a chemical compound that has attracted considerable attention from the scientific community due to its potential biological applications. This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-pyrimidin-2-ylbenzamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDKs, 2-phenyl-N-pyrimidin-2-ylbenzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-phenyl-N-pyrimidin-2-ylbenzamide has been shown to have other biochemical and physiological effects. For example, it has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-oxidant properties, which may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-phenyl-N-pyrimidin-2-ylbenzamide for lab experiments is its high potency and specificity for CDKs. This makes it a valuable tool for studying the role of CDKs in various cellular processes. However, one limitation of this compound is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-phenyl-N-pyrimidin-2-ylbenzamide. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases beyond cancer. Finally, investigations into the safety and toxicity of this compound are necessary to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-pyrimidin-2-ylbenzamide can be achieved through various methods, including the reaction of 2-aminopyrimidine with benzoyl chloride in the presence of a base, or the reaction of 2-aminopyrimidine with 2-chlorobenzoyl chloride in the presence of a base. These methods have been extensively studied and optimized for the production of high yields and purity of the compound.
Applications De Recherche Scientifique
2-phenyl-N-pyrimidin-2-ylbenzamide has been widely investigated for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been demonstrated to have anti-inflammatory and anti-oxidant properties, which may have implications for the treatment of other diseases.
Propriétés
IUPAC Name |
2-phenyl-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-16(20-17-18-11-6-12-19-17)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12H,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIZRXHZRHXLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)

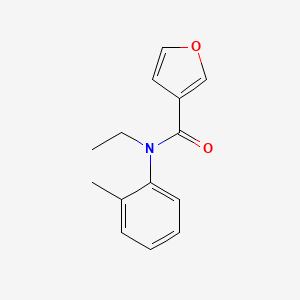
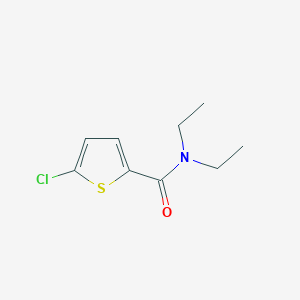
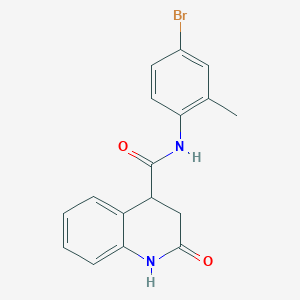
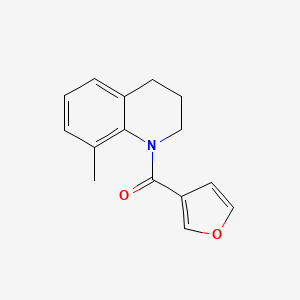

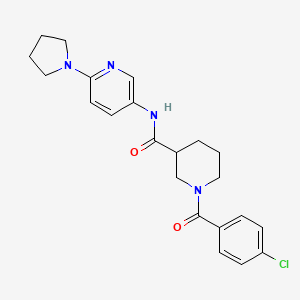

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
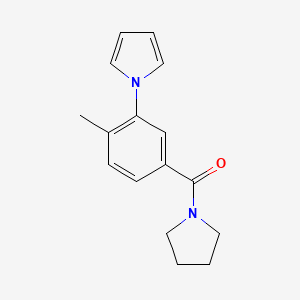
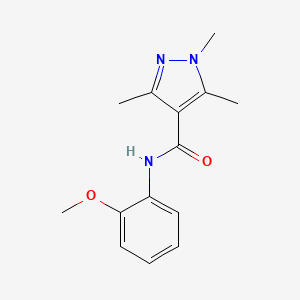
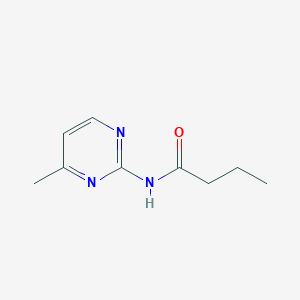
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)